molecular formula C14H11NO4 B1339083 2-(Phenylamino)terephthalic acid CAS No. 566155-75-7

2-(Phenylamino)terephthalic acid

Cat. No.: B1339083
CAS No.: 566155-75-7
M. Wt: 257.24 g/mol
InChI Key: NGZJULVKWHXKMF-UHFFFAOYSA-N
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Description

2-(Phenylamino)terephthalic acid is a chemical compound belonging to the family of terephthalic acid derivatives. The compound’s molecular formula is C14H11NO4, and it is also known by its IUPAC name, 2-anilinoterephthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)terephthalic acid typically involves the hydrolysis of esters. One common method includes dissolving the precursor compound in ethanol and adding lithium hydroxide monohydrate. The mixture is stirred at room temperature overnight, followed by filtration and pH adjustment with hydrochloric acid to precipitate the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes. For example, a dialkyl succinate can be reacted with sodium alcoholate in xylene, followed by treatment with acid and aniline. The resulting product undergoes dehydrogenation and hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)terephthalic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Lithium hydroxide monohydrate in ethanol at room temperature.

    Oxidation: Oxygen in the presence of an alkali metal ion and/or an alkaline earth metal ion.

Major Products: The major products formed from these reactions include 2-anilinoterephthalate and its derivatives .

Scientific Research Applications

2-(Phenylamino)terephthalic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and industrial processes.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes . Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 2,5-Bis(phenylamino)terephthalic acid
  • Other terephthalic acid derivatives

Comparison: 2-(Phenylamino)terephthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-anilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJULVKWHXKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466236
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566155-75-7
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 1A (4.56 g, 16.0 mmol) and lithium hydroxide monohydrate (2.0 g, 48.0 mmol) in MeOH (32 mL), THF (32 mL) and water (16 mL) was heated to reflux for 0.5 h. HPLC indicated that the reaction was complete. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water. The pH was adjusted to 3.0 with 6N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration, rinsed with water and dried under reduced pressure to provide 3.95 g (96%) of 1B as a bright yellow solid. HPLC retention time=2.75 min. (Condition A) and LC/MS M++1=258+.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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